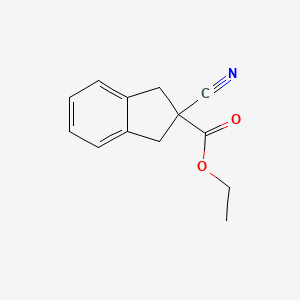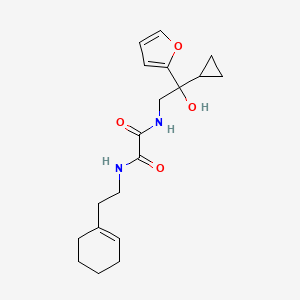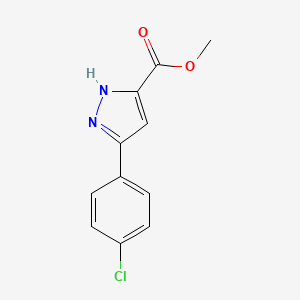![molecular formula C14H15ClN2OS2 B2441989 N-[(3-chlorophenyl)(cyano)methyl]-2-(1,4-dithian-2-yl)acetamide CAS No. 1445419-40-8](/img/structure/B2441989.png)
N-[(3-chlorophenyl)(cyano)methyl]-2-(1,4-dithian-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(3-chlorophenyl)(cyano)methyl]-2-(1,4-dithian-2-yl)acetamide is a chemical compound that belongs to the class of cyanoacetamides These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-chlorophenyl)(cyano)methyl]-2-(1,4-dithian-2-yl)acetamide can be achieved through the cyanoacetylation of amines. One common method involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions. For instance, the direct treatment of various amines with methyl cyanoacetate without solvent at room temperature can yield the target cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production of cyanoacetamides typically involves large-scale reactions using similar methods as described above. The choice of reaction conditions and reagents may vary depending on the desired yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(3-chlorophenyl)(cyano)methyl]-2-(1,4-dithian-2-yl)acetamide can undergo various chemical reactions, including:
Condensation Reactions: The active hydrogen on the cyanoacetamide moiety can participate in condensation reactions with different reagents to form heterocyclic compounds.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the cyano group or the 1,4-dithian-2-yl moiety is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazonoyl chlorides, sodium ethoxide, and acetic acid . The reactions are typically carried out under mild conditions, such as room temperature or slightly elevated temperatures, to ensure the stability of the compound.
Major Products Formed
The major products formed from these reactions are often heterocyclic compounds with potential biological activities. For example, the reaction of cyanoacetamides with hydrazonoyl chlorides can yield aminopyrazole structures, which are valuable intermediates in medicinal chemistry .
Scientific Research Applications
N-[(3-chlorophenyl)(cyano)methyl]-2-(1,4-dithian-2-yl)acetamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-[(3-chlorophenyl)(cyano)methyl]-2-(1,4-dithian-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The cyano group and the 1,4-dithian-2-yl moiety play crucial roles in its reactivity and biological activity. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
N-(2-pyridyl)acetamide: Similar in structure but lacks the 1,4-dithian-2-yl moiety.
2-cyanoacetamide: Contains the cyano group but lacks the substituted aryl and 1,4-dithian-2-yl moieties.
N-(2-trifluoromethoxy)phenyl)acetamide: Similar in structure but contains a trifluoromethoxy group instead of the cyano group.
Uniqueness
N-[(3-chlorophenyl)(cyano)methyl]-2-(1,4-dithian-2-yl)acetamide is unique due to the presence of both the cyano group and the 1,4-dithian-2-yl moiety in its structure. This combination enhances its reactivity and potential for forming diverse heterocyclic compounds. Additionally, the compound’s ability to undergo various chemical reactions and its diverse biological activities make it a valuable tool in scientific research .
Properties
IUPAC Name |
N-[(3-chlorophenyl)-cyanomethyl]-2-(1,4-dithian-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2OS2/c15-11-3-1-2-10(6-11)13(8-16)17-14(18)7-12-9-19-4-5-20-12/h1-3,6,12-13H,4-5,7,9H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJFLDLQBTPBVHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(CS1)CC(=O)NC(C#N)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-Fluoro-2-methyl-3-{[1-(1,3-thiazol-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2441908.png)

![2-Methyl-6-{[1-(3-methylbenzoyl)piperidin-3-yl]methoxy}pyridine](/img/structure/B2441910.png)






![4-ethyl-9-methyl-10-[3-(methylsulfanyl)phenyl]-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione](/img/structure/B2441922.png)


![2-[(5-chloroquinolin-8-yl)oxy]-N-(1-cyanocyclobutyl)-N-methylacetamide](/img/structure/B2441928.png)

